21-Deacetoxy Deflazacort
Vue d'ensemble
Description
21-Deacetoxy Deflazacort is a dehydrogenated derivative of Deflazacort, a glucocorticoid. It is an inactive precursor that is rapidly converted to the active metabolite 21-Desacetyldeflazacort. Deflazacort acts as an anti-inflammatory and immunosuppressant .
Applications De Recherche Scientifique
21-Deacetoxy Deflazacort has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other compounds.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Safety and Hazards
When handling 21-Deacetoxy Deflazacort, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Mécanisme D'action
Target of Action
21-Deacetoxy Deflazacort, also known as Deflazacort intermediate, is a dehydrogenated derivative of Deflazacort . The primary target of this compound is the glucocorticoid receptor . This receptor plays a crucial role in the regulation of various physiological processes, including immune response and inflammation .
Mode of Action
This compound is an inactive precursor that is rapidly converted to the active metabolite, 21-Desacetyldeflazacort . This active metabolite binds to the glucocorticoid receptor, exerting anti-inflammatory and immunosuppressive effects on the body .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in inflammation and immune response . By binding to the glucocorticoid receptor, this compound can modulate the transcription of genes involved in these pathways, leading to downstream effects such as reduced inflammation and suppressed immune response .
Pharmacokinetics
The pharmacokinetics of this compound involve its rapid conversion to the active metabolite, 21-Desacetyldeflazacort . This process influences the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and ultimately its bioavailability . .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and suppression of immune response . These effects are beneficial in the management of conditions characterized by excessive inflammation or overactive immune response .
Analyse Biochimique
Biochemical Properties
21-Deacetoxy Deflazacort plays a significant role in biochemical reactions due to its conversion to the active metabolite 21-Desacetyldeflazacort. This conversion allows it to interact with various enzymes, proteins, and other biomolecules. Specifically, this compound interacts with glucocorticoid receptors, leading to the modulation of inflammatory and immune responses . The nature of these interactions involves binding to the glucocorticoid receptor, which then influences the transcription of target genes involved in inflammation and immune regulation .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound affects the expression of genes involved in the inflammatory response, leading to reduced production of pro-inflammatory cytokines . Additionally, it impacts cellular metabolism by altering the activity of enzymes involved in glucose metabolism, thereby influencing energy production and utilization within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to glucocorticoid receptors, leading to the activation or repression of target genes . This binding interaction results in the inhibition of pro-inflammatory transcription factors such as NF-κB and AP-1, thereby reducing the expression of inflammatory genes . Furthermore, this compound modulates the activity of enzymes involved in metabolic pathways, contributing to its anti-inflammatory and immunosuppressive effects .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term effects observed in in vitro and in vivo studies include sustained anti-inflammatory and immunosuppressive activity, with no significant loss of efficacy over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively reduces inflammation and modulates immune responses without significant adverse effects . At higher doses, this compound may cause toxic effects, including weight loss and increased motor activity . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its conversion to 21-Desacetyldeflazacort. This conversion is facilitated by enzymes such as cytochrome P450, which play a crucial role in the metabolism of glucocorticoids . The interaction with these enzymes affects metabolic flux and metabolite levels, contributing to the overall pharmacological effects of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, enhancing its therapeutic efficacy . The compound’s distribution is influenced by factors such as tissue permeability and the presence of binding proteins that modulate its bioavailability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm, where it binds to glucocorticoid receptors . Post-translational modifications and targeting signals direct this compound to specific cellular compartments, ensuring its effective interaction with target biomolecules .
Méthodes De Préparation
The preparation of 21-Deacetoxy Deflazacort involves several synthetic routes and reaction conditions. One method includes the dehydrogenation of Deflazacort. The process typically involves the use of specific reagents and conditions to achieve the desired transformation. Industrial production methods may vary, but they generally follow similar principles to ensure the efficient and cost-effective synthesis of the compound .
Analyse Des Réactions Chimiques
21-Deacetoxy Deflazacort undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Specific conditions and reagents are used to achieve the reduction.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents and conditions vary depending on the specific substitution reaction being carried out.
The major products formed from these reactions depend on the specific conditions and reagents used.
Comparaison Avec Des Composés Similaires
21-Deacetoxy Deflazacort is similar to other glucocorticoids, such as:
Deflazacort: The parent compound from which this compound is derived.
Prednisolone: Another glucocorticoid with similar anti-inflammatory and immunosuppressant properties.
Methylprednisolone: A glucocorticoid used for its potent anti-inflammatory effects.
The uniqueness of this compound lies in its specific chemical structure and its rapid conversion to the active metabolite 21-Desacetyldeflazacort, which contributes to its distinct pharmacological profile .
Propriétés
IUPAC Name |
(1S,2S,4R,8S,9S,11S,12S,13R)-8-acetyl-11-hydroxy-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO4/c1-12(25)23-19(28-13(2)24-23)10-17-16-6-5-14-9-15(26)7-8-21(14,3)20(16)18(27)11-22(17,23)4/h7-9,16-20,27H,5-6,10-11H2,1-4H3/t16-,17-,18-,19+,20+,21-,22-,23+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQUXBQVUVGNOKK-AAZVSSJSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2(C(O1)CC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=N[C@@]2([C@H](O1)C[C@@H]3[C@@]2(C[C@@H]([C@H]4[C@H]3CCC5=CC(=O)C=C[C@]45C)O)C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13649-88-2 | |
Record name | (4aR,4bS,5S,6aS,6bS,9aR,10aS,10bS)-6b-Acetyl-5-hydroxy-4a,6a,8-trimethyl-4a,4b,5,6,6a,6b,9a,10,10a,10b,11,12-dodecahydro-2H-naphtho[2',1':4,5]indeno[1,2-d][1,3]oxazol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.